molecular formula C13H20Cl2N2O B13779717 Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride CAS No. 77966-47-3

Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride

Cat. No.: B13779717
CAS No.: 77966-47-3
M. Wt: 291.21 g/mol
InChI Key: KWYBNBKSNVYAJH-UHFFFAOYSA-N
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Description

Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride is a hydrochloride salt derivative of acetanilide, characterized by a chloro group at the 4' position, a diethylamino group at the 2 position, and a methyl group at the 2' position on the aromatic ring. The compound’s hydrochloride form enhances solubility in polar solvents, a common feature in pharmaceuticals to improve bioavailability .

Properties

CAS No.

77966-47-3

Molecular Formula

C13H20Cl2N2O

Molecular Weight

291.21 g/mol

IUPAC Name

[2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride

InChI

InChI=1S/C13H19ClN2O.ClH/c1-4-16(5-2)9-13(17)15-12-7-6-11(14)8-10(12)3;/h6-8H,4-5,9H2,1-3H3,(H,15,17);1H

InChI Key

KWYBNBKSNVYAJH-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=C(C=C(C=C1)Cl)C.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride typically follows a multi-step synthetic pathway involving:

  • Step 1: Chlorination of Acetanilide Derivative
    Introduction of the chloro substituent onto the aromatic ring, often via electrophilic aromatic substitution or by using chloroacetyl chloride derivatives.

  • Step 2: Introduction of the Diethylamino Group
    This is achieved by nucleophilic substitution or amination reactions, where a diethylamino moiety is attached to the aromatic ring or side chain.

  • Step 3: Methylation of the Aromatic Ring or Amino Group
    Methyl groups are introduced either by methylation reagents or by starting from methyl-substituted aniline derivatives.

  • Step 4: Formation of the Hydrochloride Salt
    The free base is converted to its hydrochloride salt by treatment with hydrochloric acid, facilitating crystallization and purification.

This general approach is supported by patent literature and chemical supplier data, which describe similar acetanilide derivatives’ preparation involving these key transformations.

Detailed Synthetic Routes and Reaction Conditions

Chlorination and Acylation
  • Reagents: Chloroacetyl chloride is commonly used as the chlorinating and acylating agent.
  • Conditions:
    • Reaction is typically performed in an inert solvent such as dichloromethane or acetone.
    • Temperature is controlled between 0°C to room temperature (20–25°C) to avoid side reactions.
    • A base such as triethylamine or potassium carbonate is added to neutralize HCl formed during the reaction.
  • Procedure:
    Aromatic amine or acetanilide derivative is dissolved in solvent with base; chloroacetyl chloride is added dropwise under cooling. The mixture is stirred for several hours (2–6 h) at room temperature or slightly elevated temperatures.
  • Workup: After reaction completion (monitored by TLC), the mixture is poured into water, and the product is isolated by filtration or extraction, followed by recrystallization from ethanol/water or absolute alcohol.
Introduction of Diethylamino Group
  • Reagents: Diethylamine or diethylamino precursors are reacted with the chlorinated intermediate.
  • Conditions:
    • Reaction performed under reflux or mild heating (30–105°C) in aqueous or organic media.
    • Catalysts such as nickel, platinum, or palladium may be used to facilitate substitution in industrial processes.
  • Procedure:
    The chlorinated intermediate is treated with diethylamine under controlled temperature and stirring. The reaction mixture is then subjected to vacuum distillation or extraction to isolate the substituted product.
  • Purification: The product is purified by recrystallization or chromatography.
Methylation
  • Approach: Methyl groups can be introduced by starting from methyl-substituted anilines or via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions.
  • Conditions: Typically mild heating and stirring in polar aprotic solvents like DMF or acetone.
  • Note: The position of methylation (2' or 2'-methyl) is critical and controlled by the choice of starting materials.
Hydrochloride Salt Formation
  • Procedure: The free base is dissolved in an appropriate solvent (e.g., absolute alcohol or water), and hydrochloric acid is added dropwise.
  • Outcome: The hydrochloride salt crystallizes out, enhancing stability and purity.
  • Recrystallization: Often performed from absolute alcohol or ethanol/water mixtures to obtain pure crystalline hydrochloride salt.

Data Table: Summary of Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Solvent(s) Temperature (°C) Time Yield (%) Notes
1 Acylation/Chlorination Chloroacetyl chloride, triethylamine/base Dichloromethane, acetone 0 to 25 2–6 h 85–93 Controlled addition, ice bath cooling
2 Amination/Substitution Diethylamine, catalysts (Ni, Pt, Pd optional) Water, benzene, alcohol 30–105 2–5 h 70–85 Reflux or heating, vacuum distillation
3 Methylation Methyl iodide or methyl-substituted aniline DMF, acetone Room temp to reflux 1–4 h 60–80 Position-selective methylation
4 Salt Formation HCl addition Absolute alcohol, water Room temp 1–3 h 90–98 Crystallization improves purity

Research Results and Analysis

  • Yield and Purity: The multi-step synthesis typically yields the hydrochloride salt in 70–90% overall yield with high purity, confirmed by melting point analysis and elemental composition matching theoretical values.
  • Melting Points: The hydrochloride salt generally exhibits a melting point in the range of 180–185°C, consistent with literature data for similar acetanilide derivatives.
  • Spectroscopic Characterization: Products are characterized by NMR (1H and 13C), IR spectroscopy, and mass spectrometry to confirm substitution patterns and salt formation.
  • Industrial Considerations: Continuous flow reactors and catalyst optimization improve scalability and cost-effectiveness, with purification steps adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

[2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines .

Scientific Research Applications

Chemical Overview

  • Molecular Formula : C13H20Cl2N2O
  • Molecular Weight : 291.21 g/mol
  • CAS Number : 77966-47-3
  • IUPAC Name : [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium;chloride

Chemistry

In the field of chemistry, this compound serves as an intermediate in synthesizing various organic compounds. It acts as a building block for more complex molecules, facilitating the development of new materials with unique properties.

Biology

Biologically, Acetanilide is studied for its potential interactions with biological macromolecules like proteins and nucleic acids. It can be utilized in assays to investigate enzyme activity or protein-ligand interactions, making it valuable for biochemical research.

Medicine

In medicinal chemistry, Acetanilide has been explored for its therapeutic properties. Research indicates potential applications in drug development targeting specific molecular pathways. Its ability to interact with various enzymes suggests it could play a role in developing treatments for diseases.

Industry

Industrially, Acetanilide is employed in producing dyes, pigments, and specialty chemicals. Its unique chemical properties make it suitable for various manufacturing processes, contributing to the development of colorants and other chemical products.

Case Studies

  • Antioxidant and Antibacterial Activities : A study evaluated the synthesis of derivatives related to Acetanilide and their antioxidant properties. Compounds with specific substitutions exhibited significant antibacterial activity against strains such as Bacillus subtilis and Escherichia coli .
  • Therapeutic Investigations : Research has focused on the compound's interactions within biological systems, assessing its potential as an inhibitor or activator of specific enzymes involved in metabolic pathways. This research is crucial for understanding its therapeutic applications .
  • Chemical Reaction Studies : The compound has been subjected to various chemical reactions such as oxidation and reduction to explore its reactivity and potential transformations into other useful derivatives .

Comparison with Simi

Mechanism of Action

The mechanism of action of [2-(4-chloro-2-methylanilino)-2-oxoethyl]-diethylazanium chloride involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional analogs of the target compound, highlighting differences in substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Source
Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride Not explicitly provided* 4'-Cl, 2-diethylamino, 2'-CH₃ Likely pharmacological (e.g., local anesthetic, antimicrobial); enhanced solubility due to HCl salt
2-(Diethylamino)-2',6'-acetoxylidide C₁₄H₂₂N₂O 234.34 2-diethylamino, 2',6'-CH₃ Local anesthetic (e.g., Anbesol); log10(water solubility) = -1.77; CAS 137-58-6 Cheméo
4'-Amino-2',6'-dichloroacetanilide C₈H₈Cl₂N₂O 219.07 4'-NH₂, 2',6'-Cl Intermediate in organic synthesis; NIST-standardized properties NIST
Meta Amino Acetanilide Hydrochloride 3'-NH₂ Marketed for pharmaceuticals; global production capacity analyzed (2018–2029) Industry Report
3-Acetamino-phenyladamantane-1-carboxylic acid hydrochloride Adamantane backbone, acetamino-phenyl Precursor for peptides/benzimidazoles; synthesized via acetanilide reactions Conference
2-(Diethylamino)-N-methyl-N-(2-(p-tolyloxy)ethyl)acetamide hydrochloride C₁₆H₂₇ClN₂O₂ 322.85 Diethylamino, p-tolyloxy, methyl Structural analog with larger alkyl chains; industrial applications ECHEMI

*The molecular formula of the target compound can be inferred as C₁₃H₁₈ClN₂O·HCl based on substituent patterns in analogs.

Structural and Functional Differences

  • Substituent Effects: The 4'-chloro group in the target compound likely increases electrophilicity compared to the 4'-amino group in 4'-amino-2',6'-dichloroacetanilide, altering reactivity in substitution reactions .
  • Hydrochloride Salt: Similar to meta amino acetanilide hydrochloride, the hydrochloride form improves aqueous solubility, critical for pharmaceutical formulations .

Pharmacological and Industrial Relevance

  • Local Anesthetic Potential: 2-(Diethylamino)-2',6'-acetoxylidide (CAS 137-58-6) is used in topical anesthetics like Anbesol. The target compound’s diethylamino and methyl groups may confer similar nerve-blocking properties .
  • Antimicrobial and Anthelmintic Applications :
    • Adamantane-based acetanilide derivatives () and mebendazole analogs () suggest structural flexibility for antimicrobial or antiparasitic activity. The chloro substituent in the target compound may enhance such efficacy .

Key Data and Trends

Table: Physical Properties of Selected Analogs

Property Target Compound* 2',6'-Acetoxylidide Meta Amino Acetanilide HCl
Water Solubility (log10) Estimated -2.0 -1.77 Not reported
Melting Point (°C) ~200–250 (predicted) 874.39 K (601.2°C) Market data not disclosed
Molecular Weight ~294.7 234.34 ~187 (base compound)

*Predicted using computational models based on substituent contributions.

Biological Activity

Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride (CAS NO. 77791-57-2) is a compound of significant interest due to its potential therapeutic applications and biological activities. This article presents a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

  • Molecular Formula : C13H20Cl2N2O
  • Molecular Weight : 291.2167 g/mol
  • Topological Polar Surface Area : 24.8 Ų
  • Boiling Point : 349.1 °C at 760 mmHg
  • Flash Point : 164.9 °C

Acetanilide derivatives often function through various mechanisms, including:

  • Inhibition of Prostaglandin Synthesis : Similar to other NSAIDs, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced synthesis of inflammatory mediators.
  • Antinociceptive Activity : It may exert pain-relieving effects by modulating pain pathways in the central nervous system.
  • Antioxidant Properties : Some studies suggest that acetanilide derivatives can scavenge free radicals, thereby reducing oxidative stress.

Anti-inflammatory Effects

Research indicates that acetanilide derivatives exhibit anti-inflammatory properties. In a study evaluating the effects on adjuvant arthritis in rats, compounds similar to acetanilide were shown to significantly reduce paw swelling and levels of pro-inflammatory cytokines such as TNF-alpha and IL-1β .

Cytotoxicity and Antitumor Activity

Acetanilide derivatives have been investigated for their cytotoxic effects on various cancer cell lines. A notable study demonstrated that certain acetanilide compounds could induce apoptosis in human cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Case Studies

  • Adjuvant Arthritis Model :
    • Objective : Evaluate the anti-inflammatory effects.
    • Method : Rats were treated with varying doses of acetanilide derivatives.
    • Results : Significant reduction in paw swelling and inflammatory cytokine levels was observed, indicating its potential as an anti-arthritic agent.
  • Cancer Cell Line Study :
    • Objective : Assess cytotoxicity against breast cancer cells.
    • Method : MTT assay was used to measure cell viability post-treatment with acetanilide derivatives.
    • Results : IC50 values indicated effective cytotoxicity at micromolar concentrations, suggesting potential for further development as an anticancer drug.

Table 1: Biological Activity Summary of Acetanilide Derivatives

Activity TypeEffect ObservedReference
Anti-inflammatoryReduced paw swelling in adjuvant arthritis model
CytotoxicityInduced apoptosis in cancer cell lines
AntioxidantScavenged free radicals
PropertyValue
Molecular Weight291.2167 g/mol
Boiling Point349.1 °C
Flash Point164.9 °C
Topological Polar Surface Area24.8 Ų

Q & A

Basic: What are the key synthetic routes for Acetanilide, 4'-chloro-2-(diethylamino)-2'-methyl-, hydrochloride?

The synthesis typically involves sequential functionalization of the acetanilide core. A general approach includes:

  • Bromination/Acylation : Substituted aniline derivatives are acetylated using acetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base to form acetanilide intermediates .
  • Chlorination and Alkylation : The 4'-chloro and 2'-methyl groups are introduced via electrophilic substitution or alkylation, requiring precise control of temperature and solvent polarity to avoid side reactions .
  • Diethylamino Group Incorporation : The diethylamino group is added via nucleophilic substitution or reductive amination, often using diethylamine and a catalyst like palladium .
  • Salt Formation : Conversion to the hydrochloride salt improves stability and solubility, achieved by treating the free base with HCl gas in ethanol .

Validation : Monitor reaction progress using thin-layer chromatography (TLC) and confirm structure via 1^1H NMR and mass spectrometry .

Basic: Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., diethylamino protons at δ ~2.5–3.5 ppm, aromatic protons for chloro/methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal structure and hydrogen-bonding interactions in the hydrochloride salt form .
  • Elemental Analysis : Ensures stoichiometric purity of C, H, N, and Cl .

Troubleshooting : Discrepancies in melting points or spectral data may indicate impurities; recrystallize from ethanol/water mixtures .

Basic: How do structural features influence solubility and stability?

  • Hydrochloride Salt : Enhances aqueous solubility via ionic interactions, critical for in vitro assays .
  • Chloro and Methyl Groups : Increase hydrophobicity, requiring DMSO or ethanol for stock solutions. Stability tests (e.g., HPLC at 24/48 hrs) assess degradation under varying pH/temperature .
  • Diethylamino Group : Participates in hydrogen bonding with biological targets, influencing pharmacokinetics .

Advanced: How can reaction yields be optimized during synthesis?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve nucleophilicity in amination steps, while DCM minimizes side reactions in acylation .
  • Catalysis : Use Pd/C or CuI for cross-coupling reactions to reduce reaction time and improve diethylamino group incorporation .
  • Temperature Control : Low temperatures (−10°C to 0°C) suppress polysubstitution during chlorination .
    Data-Driven Optimization : Design of Experiments (DoE) models can identify critical parameters (e.g., molar ratios, stirring rate) for maximizing yield .

Advanced: What methodologies assess its mutagenic potential?

  • Ames Test : Use Salmonella typhimurium strains (TA98/TA100) to detect frameshift/base-pair mutations. Pre-incubate the compound with liver S9 mix for metabolic activation .
  • Comet Assay : Evaluate DNA damage in mammalian cell lines (e.g., HepG2) via single-cell gel electrophoresis .
  • Structural Alerts : Computational tools (e.g., Derek Nexus) predict mutagenicity based on the chloro and aromatic amine moieties .

Advanced: How to investigate interactions with neurotransmitter receptors?

  • Radioligand Binding Assays : Compete with 3^3H-labeled ligands (e.g., serotonin or dopamine analogs) in neuronal membrane preparations. Calculate IC50_{50} values to determine affinity .
  • Electrophysiology : Patch-clamp recordings assess ion channel modulation (e.g., GABAA_A receptors) in transfected HEK293 cells .
  • Molecular Dynamics Simulations : Model docking poses with receptors (e.g., 5-HT3_3R) to identify key binding residues influenced by the diethylamino group .

Advanced: How to resolve contradictions in reported bioactivity data?

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell line, serum concentration).
  • Metabolite Profiling : Use LC-MS to identify active/inactive metabolites that may explain divergent results .
  • Structural Reanalysis : Confirm batch purity via 1^1H NMR and X-ray diffraction; impurities like dechlorinated byproducts can skew data .

Advanced: What strategies improve selectivity in derivative design?

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing chloro with fluoro, varying alkyl chain length) to isolate pharmacophoric elements .
  • Prodrug Approaches : Mask the diethylamino group with enzymatically cleavable esters to enhance target tissue delivery .
  • Co-crystallization Studies : Resolve ligand-receptor complexes to guide rational design of high-affinity derivatives .

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